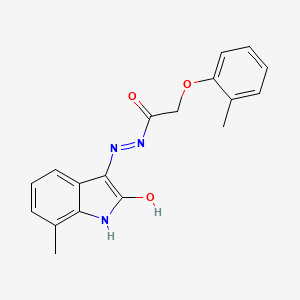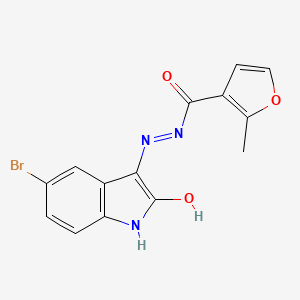![molecular formula C14H18N2O B5887603 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DMCM, is a chemical compound that belongs to the class of diazabicyclooctanes. It is a potent positive allosteric modulator of the GABAA receptor and has been extensively studied for its potential applications in the field of neuroscience.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of the GABAA receptor. It binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to increased inhibition of neuronal activity, which can result in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
DMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to increase the duration of the effects of other GABAA receptor agonists, such as benzodiazepines. DMCM has been shown to have a higher affinity for the GABAA receptor than benzodiazepines, which may make it a more potent therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has several advantages for lab experiments. It is a potent positive allosteric modulator of the GABAA receptor and has been extensively studied for its potential applications in the field of neuroscience. However, there are also some limitations to using DMCM in lab experiments. It is a highly potent compound and must be handled with care. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of DMCM. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as anxiety, epilepsy, and insomnia. Another potential direction is to investigate its potential as a research tool for the study of the GABAA receptor and its role in neuronal activity. Additionally, further studies are needed to determine the long-term effects of DMCM and its potential for abuse and addiction.
Métodos De Síntesis
DMCM can be synthesized by the reaction of 1-methyl-5-phenylpyrrolidin-2-one with ethyl chloroformate followed by the addition of ammonia. The resulting product is then treated with hydrochloric acid to yield DMCM.
Aplicaciones Científicas De Investigación
DMCM has been extensively studied for its potential applications in the field of neuroscience. It is a potent positive allosteric modulator of the GABAA receptor, which is the most abundant inhibitory neurotransmitter receptor in the brain. DMCM has been shown to enhance the activity of the GABAA receptor, leading to increased inhibition of neuronal activity. This makes it a potential candidate for the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
Propiedades
IUPAC Name |
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-13-7-15-9-14(12(13)17,10-16-8-13)11-5-3-2-4-6-11/h2-6,15-16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTILELYMZMSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CNC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)


![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)